molecular formula C6H5ClN2O2 B1630155 2-(4-Chloropyrimidin-5-yl)acetic acid CAS No. 389799-46-6

2-(4-Chloropyrimidin-5-yl)acetic acid

Cat. No. B1630155
M. Wt: 172.57 g/mol
InChI Key: YZPMREAKQUDNFL-UHFFFAOYSA-N
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Description

2-(4-Chloropyrimidin-5-yl)acetic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloropyrimidin-5-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloropyrimidin-5-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

389799-46-6

Product Name

2-(4-Chloropyrimidin-5-yl)acetic acid

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-(4-chloropyrimidin-5-yl)acetic acid

InChI

InChI=1S/C6H5ClN2O2/c7-6-4(1-5(10)11)2-8-3-9-6/h2-3H,1H2,(H,10,11)

InChI Key

YZPMREAKQUDNFL-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)Cl)CC(=O)O

Canonical SMILES

C1=C(C(=NC=N1)Cl)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.6 g (3 mmol) of ethyl (4-chloro-5-pyrimidinyl)acetate from Step A above in 0.5 mL of water and 1.5 mL of ethanol was added 215 mg (5.11 mmol) of lithium hydroxide hydrate. The reaction mixture was stirred at ambient temperature for 2 h then concentrated in vacuo to remove all volatiles. The residue was diluted with 7 mL of 2.0 M aqueous hydrogen chloride and then concentrated in vacuo to remove all volatiles to yield the title compound (0.43 g, 83%). 1H-NMR (500 MHz, CD3OD) δ: 8.88 (s, 1H), 8.70 (s, 1H), 3.96 (s, 2H). LC-MS: m/z (E/S) 173 (MH)+.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 0.6 g (3 mmol) of ethyl(4-chloro-5-pyrimidinyl)acetate from Step A in 0.5 mL of water and 1.5 mL of ethanol was added 215 mg (5.11 mmol) of lithium hydroxide hydrate. The reaction mixture was stirred at ambient temperature for 2 h then concentrated in vacuo to remove all volatiles. The residue was diluted with 7 mL of 2.0 N aqueous hydrogen chloride and then concentrated in vacuo to remove all volatiles to yield the title compound (0.43 g, 83%). 1H-NMR (500 MHz, CD3OD) δ: 8.88 (s, 1H), 8.70 (s, 1H), 3.96 (s, 2H). LC-MS: m/z (E/S) 173 (MH)+.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
83%

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